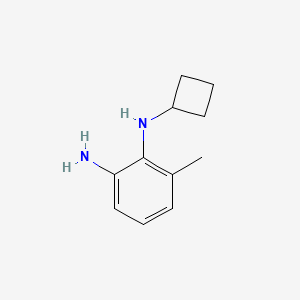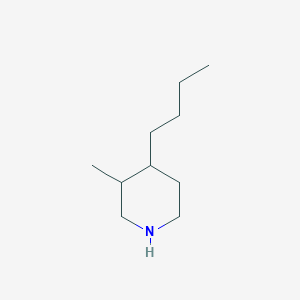
4-Butyl-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-3-methylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-3-methylpiperidine typically involves the alkylation of 3-methylpiperidine with butyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in 3-methylpiperidine attacks the butyl halide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and other electrophiles are common reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the piperidine ring .
Aplicaciones Científicas De Investigación
4-Butyl-3-methylpiperidine has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Butyl-3-methylpiperidine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-Methylpiperidine: A precursor in the synthesis of 4-Butyl-3-methylpiperidine.
4-Butylpiperidine: Similar in structure but lacks the methyl group at the 3-position.
N-Butylpiperidine: Another derivative with different substitution patterns.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other piperidine derivatives may not be as effective .
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
4-butyl-3-methylpiperidine |
InChI |
InChI=1S/C10H21N/c1-3-4-5-10-6-7-11-8-9(10)2/h9-11H,3-8H2,1-2H3 |
Clave InChI |
WGTSOQCKCCHZHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCNCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13308716.png)
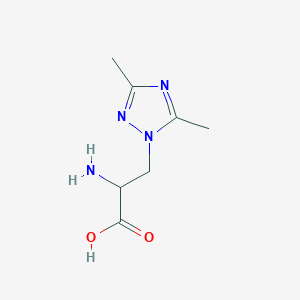
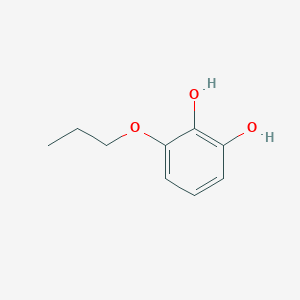
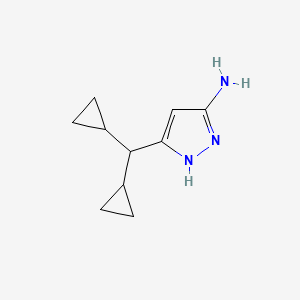
![4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13308735.png)
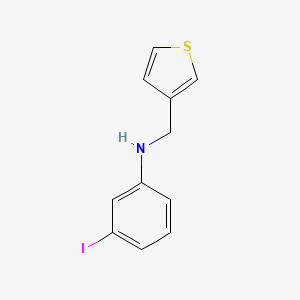
![4-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13308743.png)
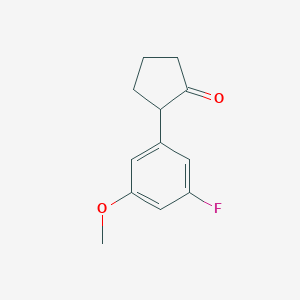
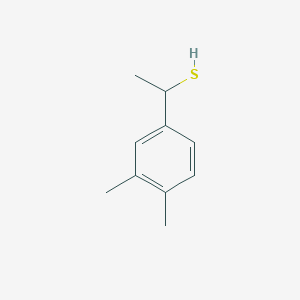
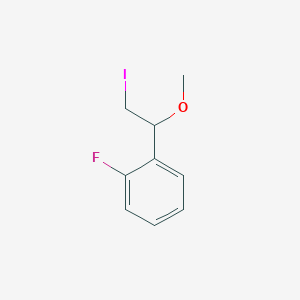
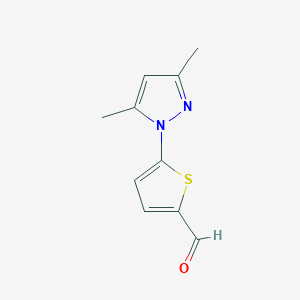
![N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide](/img/structure/B13308784.png)
